molecular formula C14H18N2O4 B13969837 1-Piperidinecarboxylic acid, 4-nitro-3,5-xylyl ester CAS No. 63867-70-9

1-Piperidinecarboxylic acid, 4-nitro-3,5-xylyl ester

Cat. No.: B13969837
CAS No.: 63867-70-9
M. Wt: 278.30 g/mol
InChI Key: LFBFQFBQSDLVKV-UHFFFAOYSA-N
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Description

1-Piperidinecarboxylic acid, 4-nitro-3,5-xylyl ester is a chemical compound known for its unique structure and properties It is characterized by the presence of a piperidine ring, a carboxylic acid group, and a nitro-substituted xylyl ester

Preparation Methods

The synthesis of 1-Piperidinecarboxylic acid, 4-nitro-3,5-xylyl ester involves several steps. One common method includes the esterification of 1-Piperidinecarboxylic acid with 4-nitro-3,5-xylyl alcohol under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid and is conducted at elevated temperatures to facilitate the formation of the ester bond .

Industrial production methods may involve more efficient and scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields .

Chemical Reactions Analysis

1-Piperidinecarboxylic acid, 4-nitro-3,5-xylyl ester undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines and thiols. Major products formed from these reactions include amino-substituted derivatives and hydrolyzed carboxylic acids .

Scientific Research Applications

1-Piperidinecarboxylic acid, 4-nitro-3,5-xylyl ester has several scientific research applications:

Mechanism of Action

The mechanism by which 1-Piperidinecarboxylic acid, 4-nitro-3,5-xylyl ester exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The piperidine ring can also interact with specific receptors, modulating their activity and influencing cellular pathways .

Comparison with Similar Compounds

1-Piperidinecarboxylic acid, 4-nitro-3,5-xylyl ester can be compared with other similar compounds, such as:

    1-Piperidinecarboxylic acid, 4-nitro-2,6-xylyl ester: Similar structure but different substitution pattern on the xylyl ring.

    1-Piperidinecarboxylic acid, 4-amino-3,5-xylyl ester: Contains an amino group instead of a nitro group, leading to different reactivity and biological activity.

    1-Piperidinecarboxylic acid, 4-nitro-3,5-dimethylphenyl ester: Similar ester group but different aromatic substitution pattern.

These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and resulting properties.

Properties

CAS No.

63867-70-9

Molecular Formula

C14H18N2O4

Molecular Weight

278.30 g/mol

IUPAC Name

(3,5-dimethyl-4-nitrophenyl) piperidine-1-carboxylate

InChI

InChI=1S/C14H18N2O4/c1-10-8-12(9-11(2)13(10)16(18)19)20-14(17)15-6-4-3-5-7-15/h8-9H,3-7H2,1-2H3

InChI Key

LFBFQFBQSDLVKV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1[N+](=O)[O-])C)OC(=O)N2CCCCC2

Origin of Product

United States

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